molecular formula C13H12O2 B7873250 2-(3,5-Dimethylbenzoyl)furan

2-(3,5-Dimethylbenzoyl)furan

Cat. No.: B7873250
M. Wt: 200.23 g/mol
InChI Key: MVLSCVWFYIUFPY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzoyl)furan is an organic compound that belongs to the class of benzoyl furans It is characterized by a furan ring substituted with a 3,5-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)furan typically involves the acylation of furan with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Furan+3,5-Dimethylbenzoyl chlorideAlCl3This compound\text{Furan} + \text{3,5-Dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Furan+3,5-Dimethylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and reduced benzoyl derivatives.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzoyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The benzoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylfuran: Lacks the methyl groups on the benzoyl ring, leading to different chemical and biological properties.

    2-(4-Methylbenzoyl)furan: Has a single methyl group on the benzoyl ring, which can affect its reactivity and applications.

    2-(3,5-Dimethylphenyl)furan: Similar structure but without the carbonyl group, resulting in different chemical behavior.

Uniqueness

2-(3,5-Dimethylbenzoyl)furan is unique due to the presence of two methyl groups on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to other benzoyl furan derivatives.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLSCVWFYIUFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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